(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C16H25BN2O7S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
The synthesis and structure elucidation of related piperazine derivatives have been a subject of interest due to their potential biological activities and applications in drug design. For instance, Kumara et al. (2017) focused on crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing insights into their electrophilic and nucleophilic nature through computational density functional theory (DFT) calculations (Kumara et al., 2017).
Antimalarial Activity and Structure Analysis
Research on piperazine derivatives has also extended to the synthesis of compounds with potential antimalarial activity. Cunico et al. (2009) reported on the crystal structures of active tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, highlighting the importance of specific substituents and their spatial arrangement for generating biological activity (Cunico et al., 2009).
Metal-Free Coupling Techniques
Allwood et al. (2014) presented a metal-free coupling procedure for aromatic moieties with saturated heterocyclic partners, demonstrating a simple method to synthesize a range of sp(2)-sp(3) linked bicyclic building blocks, including compounds related to piperazine derivatives. This approach offers a valuable tool for pharmaceutical synthesis, providing a pathway to generate complex molecules without the need for metal catalysts (Allwood et al., 2014).
Asymmetric Synthesis for Drug Discovery
Jiang et al. (2005) explored the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, offering an efficient method for the preparation of compounds that may serve as ligands for various biological targets. This work underscores the significance of stereochemistry in the development of new therapeutics and provides a foundation for further structure-activity relationship (SAR) studies (Jiang et al., 2005).
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
This interaction can lead to changes in the conformation or function of the target molecule .
Pharmacokinetics
They are primarily metabolized by the liver and excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For instance, the boronic acid group is known to be sensitive to pH changes, which can affect its ability to form bonds with target molecules .
Properties
IUPAC Name |
[2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O7S/c1-16(2,3)26-15(20)18-7-9-19(10-8-18)27(23,24)12-5-6-14(25-4)13(11-12)17(21)22/h5-6,11,21-22H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPQIPMKBUCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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